DO1, also known as Disperse Orange 1, is an anti-amyloid agent which potently delays both seeded and non-seeded Aβ42 polymerization at substoichiometric concentrations, thereby disrupting preformed fibrillar assemblies of synthetic Aβ42 peptides.
Disperse Orange 1
CAS No.: 2581-69-3
Cat. No.: VC0526467
Molecular Formula: C18H14N4O2
Molecular Weight: 318.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2581-69-3 |
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Molecular Formula | C18H14N4O2 |
Molecular Weight | 318.3 g/mol |
IUPAC Name | 4-[(4-nitrophenyl)diazenyl]-N-phenylaniline |
Standard InChI | InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H |
Standard InChI Key | YFVXLROHJBSEDW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Disperse Orange 1 (CAS 2581-69-3) belongs to the azo dye family, characterized by the presence of the -N=N- chromophore. Its molecular formula is C₁₈H₁₄N₄O₂, with a molecular weight of 318.33 g/mol . The compound exists as a brownish powder at room temperature, with a density of 1.24 g/cm³ and a melting point of 160°C .
Key Structural Attributes:
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Azo linkage: The -N=N- group between two aromatic rings is responsible for its intense orange color.
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Nitro substituent: A nitro (-NO₂) group at the para position of one benzene ring enhances electron withdrawal, stabilizing the dye structure .
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Diaryl amine: The N-phenylaniline moiety contributes to its planar geometry, facilitating π-π stacking interactions in aggregated states .
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 318.33 g/mol | |
Density | 1.24 g/cm³ | |
Melting Point | 160°C | |
Boiling Point | 535°C at 760 mmHg | |
λmax (Absorbance) | 439 nm (in ethanol) | |
LogP (Octanol-Water) | 6.35 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Disperse Orange 1 is synthesized via a two-step diazotization-coupling reaction:
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Diazotization: 4-Nitroaniline reacts with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt .
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Coupling: The diazonium salt couples with N-phenylaniline in an alkaline medium (pH 8–10) to yield the final azo compound .
Reaction Conditions:
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Temperature: 0–5°C (diazotization); 25–30°C (coupling)
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Solvent: Aqueous HCl/NaOH mixture
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and purity. Post-synthesis purification involves:
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Recrystallization: Using ethanol/water mixtures to remove unreacted precursors.
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Chromatography: Silica gel columns for isolating high-purity batches (>98%) .
Physicochemical Properties and Stability
Spectral Characteristics
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UV-Vis Spectroscopy: Exhibits strong absorption at 439 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) due to π→π* transitions in the azo chromophore .
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Fluorescence: Weak emission at 580 nm (quantum yield Φ < 0.01), attributed to non-radiative decay pathways .
Thermal and Photochemical Behavior
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Thermal Stability: Decomposes above 277°C (flash point), releasing nitrogen oxides (NOₓ) .
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Photoisomerization: Undergoes reversible trans↔cis isomerization under UV/visible light, with a thermal relaxation half-life of 15–30 minutes in organic solvents .
Table 2: Solubility Profile
Solvent | Solubility (mg/mL) |
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Dimethyl Sulfoxide (DMSO) | 3.18 |
Ethanol | 0.92 |
Water | <0.01 |
Chloroform | 1.45 |
Biological Activity and Toxicology
Cytotoxicity in Hepatic Systems
In vitro studies using HepG2 cells revealed dose- and time-dependent toxicity:
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Mitochondrial Dysfunction: 72-hour exposure to 10 µM Disperse Orange 1 reduced mitochondrial activity by 30% (MTT assay) .
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Apoptosis Induction: Activated caspase-3/7 pathways at concentrations ≥4 µg/mL .
Table 3: Hepatotoxicity in HepG2 Cells
Exposure Time (h) | Viability (%) | IC₅₀ (µM) |
---|---|---|
24 | 95 | >100 |
48 | 90 | 85 |
72 | 70 | 50 |
Genotoxicity and Mutagenicity
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DNA Damage: Comet assays showed significant DNA strand breaks at 0.2–4.0 µg/mL .
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Frameshift Mutations: Positive responses in Salmonella typhimurium strains TA98 and YG1041, indicating nitroreductase-dependent mutagenicity .
Anti-Amyloid Activity
At substoichiometric concentrations (0.1–1 µM), Disperse Orange 1 inhibits Aβ42 fibrillization by:
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Disrupting β-sheet stacking via π-π interactions.
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Reducing fibril seeding capacity by 60–80% (Thioflavin T assay) .
Environmental Impact and Degradation
Persistence in Aquatic Systems
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Wastewater Load: 10–15% of dye input enters effluents due to incomplete fixation during textile processing .
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Biodegradation: Resistant to aerobic treatment but undergoes anaerobic cleavage to aromatic amines (e.g., 4-nitroaniline) .
Table 4: Environmental Fate Parameters
Parameter | Value |
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Biodegradation Half-life | >60 days (aerobic) |
BCF (Bioaccumulation) | 350 L/kg |
Photodegradation Half-life | 8–12 hours |
Ecotoxicology
Industrial and Emerging Applications
Textile Dyeing
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Fiber Affinity: High substantivity for polyester (K/S = 8.2 at 1% owf) due to hydrophobic interactions .
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Fastness Properties:
Photodynamic Materials
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Optical Switches: Cis-trans isomerization enables use in molecular switches with response times <1 ms .
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Nonlinear Optics: Third-order susceptibility χ⁽³⁾ = 2.1 × 10⁻¹² esu (Z-scan technique) .
Biomedical Research
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